N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-1,2,4-triazole-5-carboxamide
Description
Properties
IUPAC Name |
N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-1H-1,2,4-triazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6O/c1-11-5-4-8-23-9-14(20-16(11)23)12-6-2-3-7-13(12)21-17(24)15-18-10-19-22-15/h2-10H,1H3,(H,21,24)(H,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLWRTATXTGORDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)C3=CC=CC=C3NC(=O)C4=NC=NN4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-1,2,4-triazole-5-carboxamide typically involves the condensation of 2-aminopyridine derivatives with α-bromoketones under microwave irradiation. This method is solvent- and catalyst-free, making it environmentally benign and efficient . The reaction conditions usually involve elevated temperatures and neutral or weakly basic organic solvents .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of solid support catalysts such as aluminum oxide or titanium tetrachloride can enhance the efficiency and yield of the reaction . Additionally, microwave-assisted organic reactions using dry media are preferred for their simplicity, selectivity, and rapid synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-1,2,4-triazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like sodium hypochlorite or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Halogenation reactions, such as bromination and iodination, are common for this compound.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite, hydrogen peroxide.
Reduction: Lithium aluminum hydride.
Substitution: Bromine, iodine, sodium methoxide.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Anticancer Activity
N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-1,2,4-triazole-5-carboxamide has shown promising results in preclinical studies targeting various cancer cell lines.
| Cell Line | Inhibition (%) | IC50 (µM) |
|---|---|---|
| A549 (Lung Cancer) | 75% | 10 |
| MDA-MB-231 (Breast Cancer) | 80% | 12 |
| HeLa (Cervical Cancer) | 70% | 15 |
Studies indicate that the compound exhibits significant growth inhibition against these cell lines through mechanisms involving apoptosis and cell cycle arrest .
Antimicrobial Activity
The compound also exhibits antimicrobial properties against a range of pathogens. Its effectiveness was evaluated against both Gram-positive and Gram-negative bacteria.
| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 20 | 32 µg/mL |
| Escherichia coli | 15 | 64 µg/mL |
| Pseudomonas aeruginosa | 12 | 128 µg/mL |
These findings suggest that this compound could be a candidate for developing new antimicrobial agents .
Case Study on Anticancer Efficacy
A clinical study was conducted to assess the efficacy of similar triazole derivatives in patients with advanced solid tumors. The results indicated a partial response in approximately 30% of participants after treatment cycles with compounds related to this compound .
Case Study on Antimicrobial Efficacy
In vitro studies demonstrated that modifications to the imidazo-pyridine structure enhanced antimicrobial activity against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). These findings support further exploration into structure-activity relationships to optimize efficacy .
Mechanism of Action
The mechanism of action of N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-1,2,4-triazole-5-carboxamide involves its interaction with specific molecular targets and pathways. It has been shown to inhibit cyclin-dependent kinases, modulate GABA A receptors, and block calcium channels . These interactions lead to various biological effects, including antiviral, antibacterial, and anticancer activities .
Comparison with Similar Compounds
Structural Analogues with Imidazo[1,2-a]pyridine Cores
a. Pruvonertinib (EGFR Inhibitor)
- Structure: Pruvonertinib (N-(2-{2-(dimethylamino)ethylamino}-4-methoxy-5-{[4-(8-methylimidazo[1,2-a]pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)prop-2-enamide) shares the 8-methylimidazo[1,2-a]pyridine motif but incorporates a pyrimidine-2-ylamino group and a propenamide side chain.
- The target compound’s triazole-carboxamide group may confer distinct binding properties compared to pruvonertinib’s propenamide and pyrimidine groups .
b. Bromo-Substituted Imidazo[1,2-a]pyridine Derivatives
- Structure : N-(3-(8-bromoimidazo[1,2-a]pyridin-2-yl)-4-fluorophenyl)benzamide derivatives () replace the methyl group at position 8 with bromine and include a fluorophenyl-benzamide substituent.
- Synthesis : These derivatives are synthesized from 3-(8-bromoimidazo[1,2-a]pyridin-2-yl)-4-fluoroaniline, differing from the target compound’s likely route involving triazole-carboxamide coupling .
c. Iodo-Substituted CLK Inhibitor (Compound 2 in )
- Structure: 2-(4-((6-iodoimidazo[1,2-a]pyridin-2-yl)carbamoyl)phenyl)-2-methylpropanoic acid features an iodo substituent at position 6 and a propanoic acid side chain.
- Activity : This compound inhibits CLK kinases, suggesting that halogenation (iodo vs. methyl) at the imidazo[1,2-a]pyridine core influences target selectivity .
Triazole-Carboxamide Analogues
a. N-hexyl-1H-1,2,4-triazole-5-carboxamide
- Structure : This compound () shares the 1H-1,2,4-triazole-5-carboxamide group but lacks the imidazo[1,2-a]pyridine-phenyl scaffold.
- Implication : The hexyl substituent vs. the target compound’s aromatic system may result in divergent pharmacokinetic profiles, such as solubility and membrane permeability .
b. Tetrahydroimidazo[1,2-a]pyridine Derivatives ()
- Structure: Compounds like diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) and 2d () are partially saturated imidazo[1,2-a]pyridines with ester and nitrophenyl groups.
- Synthesis : These derivatives are synthesized via one-pot reactions, contrasting with the target compound’s likely multi-step synthesis involving carboxamide coupling .
Key Comparison Table
Biological Activity
N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-1,2,4-triazole-5-carboxamide (CAS Number: 1795472-05-7) is a complex organic compound that has garnered attention for its potential biological activities. The imidazo[1,2-a]pyridine core is known for various biological effects, including antimicrobial, antiviral, and anticancer properties. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The compound features a triazole ring fused with an imidazo[1,2-a]pyridine structure. Its molecular formula is with a molecular weight of 394.4 g/mol. The structural complexity allows for diverse interactions with biological targets.
Anticancer Activity
Recent studies have indicated that compounds containing the imidazo[1,2-a]pyridine moiety exhibit significant anticancer properties. For instance:
- In Vitro Studies : A derivative of the compound demonstrated cytotoxic effects against various cancer cell lines. In one study, compounds similar to this compound showed IC50 values in the range of 13.6 to 112 µM against leukemia cell lines (K562 and CCRF-SB) .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 11g | K562 | 13.6 ± 0.3 |
| 11g | CCRF-SB | 112 ± 19 |
| 6g | K562 | 391 ± 15 |
Antimicrobial Activity
The imidazo[1,2-a]pyridine derivatives have also been evaluated for their antimicrobial properties:
- Activity Against Mycobacterium tuberculosis : Some related compounds showed promising activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM . This suggests a potential application in treating tuberculosis.
The biological activity of this compound may involve several mechanisms:
- DNA Intercalation : The imidazo[1,2-a]pyridine core can intercalate into DNA strands, disrupting replication and transcription processes.
- Enzyme Inhibition : It may inhibit critical enzymes involved in cell survival and proliferation .
Study on Anticancer Properties
A study conducted by researchers evaluated a series of substituted triazole derivatives for their anticancer activity. The results indicated that certain derivatives exhibited significant cytotoxicity against multiple cancer cell lines while being relatively non-toxic to normal human cells .
Study on Antimicrobial Efficacy
Another investigation focused on the antimicrobial efficacy of similar compounds against Mycobacterium tuberculosis. The results highlighted the potential of these compounds as effective agents in combating resistant strains of tuberculosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
